N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
The compound “N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound involves the use of 1H-pyrrole-2,3-diones as new dipolarophiles for 1,4-dipolar cycloaddition . Their [4 + 2] cycloaddition with dipoles generated from dimethyl acetylenedicarboxylate and pyridine was found to proceed regioselectively .Molecular Structure Analysis
The molecular structure of this compound features a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis
The chemical reactions involving this compound include 1,4-dipolar cycloaddition . This reaction has emerged as a powerful tool for the synthesis of various cyclic compounds .Scientific Research Applications
Synthesis and Biological Activities
Antiviral Activities
Research on pyrazolo[3,4-b]pyridine derivatives, a closely related heterocyclic scaffold, has demonstrated significant antiviral activities. For instance, compounds synthesized from pyrazolo[3,4-b]pyridine-5-carbonitrile showed cytotoxicity, anti-HSV1 (Herpes Simplex Virus type 1), and anti-HAV (Hepatitis A Virus) activities, suggesting a potential research avenue for N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide in antiviral drug development (Attaby et al., 2007).
Antibacterial Activity
Synthesis and screening of pyrazolopyridine derivatives have unveiled moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the potential of similar compounds for antibacterial research (Panda, Karmakar, & Jena, 2011).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, offering insights into the development of anti-inflammatory and anticancer agents. This suggests the potential utility of this compound in similar contexts (Rahmouni et al., 2016).
Insecticidal Agents
Sulfonamide-bearing thiazole derivatives incorporating pyrazole and other heterocyclic moieties were synthesized and showed potent insecticidal effects against Spodoptera littoralis. This line of research could be relevant for exploring the insecticidal potential of similar compounds (Soliman et al., 2020).
Antimicrobial Activity
The synthesis of new heterocycles incorporating antipyrine moieties, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives, demonstrated antimicrobial activities, providing a framework for assessing the antimicrobial potential of this compound (Bondock et al., 2008).
Antitubercular Agents
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and showed promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, indicating a potential research direction for similar compounds in antitubercular drug discovery (Tang et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the biological activities mentioned above . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-pyridin-4-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(14-9-2-4-13-5-3-9)10-8-11-16(15-10)6-1-7-18-11/h2-5,8H,1,6-7H2,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKDROLWFDHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=NC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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